
Atr-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-23 involves the preparation of thieno[3,2-d]pyrimidine derivatives. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization to introduce various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include steps such as purification through crystallization or chromatography and rigorous quality control to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Atr-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Atr-IN-23 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA damage and repair.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for DDR-deficient cancers.
Industry: Used in the development of new drugs and therapeutic strategies
Mécanisme D'action
Atr-IN-23 exerts its effects by inhibiting ATR kinase, which plays a crucial role in the DNA damage response. By inhibiting ATR, this compound prevents the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ATR and its substrates, such as checkpoint kinase 1 (CHK1) and RAD50 .
Comparaison Avec Des Composés Similaires
Ceralasertib (AZD6738): Another ATR inhibitor with similar antiproliferative effects.
ETP-46464: An inhibitor of ataxia telangiectasia mutated kinase.
NU6027: A potent inhibitor of ATR kinase.
Uniqueness of Atr-IN-23: this compound is unique due to its high selectivity and potency as an ATR inhibitor, with an IC50 value of 1.5 nM. This makes it particularly effective in targeting DDR-deficient cancers, providing a valuable tool for both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H22N6O3S2 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-7-methylsulfonylthieno[3,2-d]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H22N6O3S2/c1-12-10-29-9-8-25(12)18-17-16(15(11-30-17)31(3,27)28)23-20(24-18)26-14-7-5-4-6-13(14)22-19(26)21-2/h4-7,11-12H,8-10H2,1-3H3,(H,21,22)/t12-/m1/s1 |
Clé InChI |
ILKWBAFOIJQVMU-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
SMILES canonique |
CC1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


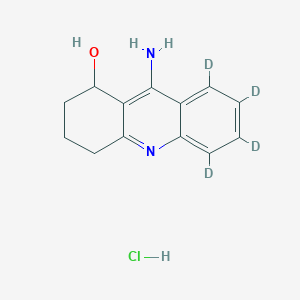
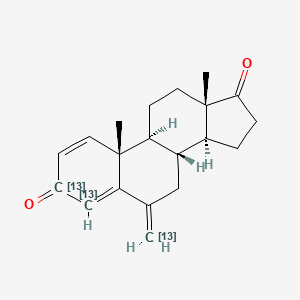
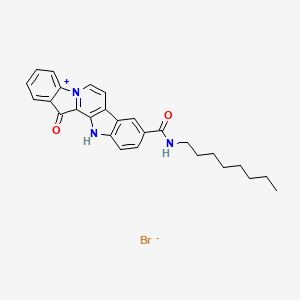
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)


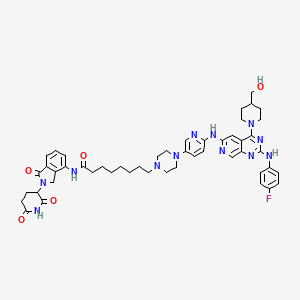
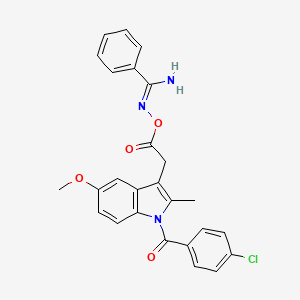
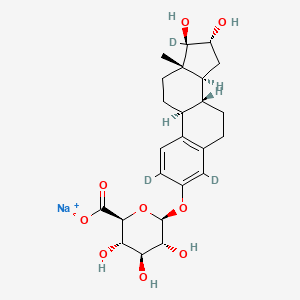
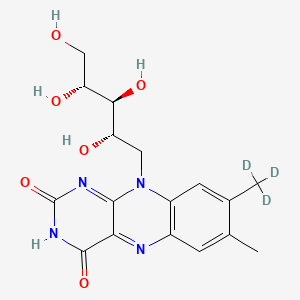
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

